molecular formula C17H29N5OS B7542779 1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea

1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea

Cat. No. B7542779
M. Wt: 351.5 g/mol
InChI Key: YXJMGFIGGFLQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).

Mechanism of Action

BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea blocks B-cell receptor signaling and leads to the apoptosis of malignant B-cells. This compound also inhibits other downstream signaling pathways, such as NF-κB and AKT, which are involved in the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cells and inhibit the proliferation of malignant B-cells. This compound also reduces the levels of cytokines and chemokines that promote the survival and proliferation of B-cells. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Advantages and Limitations for Lab Experiments

1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in B-cell receptor signaling and the pathogenesis of B-cell malignancies. However, this compound has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo. In addition, this compound may have off-target effects on other kinases, which may limit its specificity.

Future Directions

There are several future directions for the development of 1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea and other BTK inhibitors. One direction is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy, to enhance their efficacy. Another direction is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Finally, the identification of biomarkers that predict response to BTK inhibitors may help to personalize treatment for patients with B-cell malignancies.

Synthesis Methods

The synthesis of 1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea involves the reaction of 1-(1-methylpiperidin-4-yl)piperidine with 2-(1,3-thiazol-2-yl)ethyl isocyanate in the presence of a base. The resulting urea derivative is then purified by column chromatography to obtain this compound as a white solid with a purity of over 99%.

Scientific Research Applications

1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In preclinical studies, this compound has shown potent and selective inhibition of BTK and has demonstrated efficacy in various animal models of CLL, MCL, and WM. In clinical trials, this compound has shown promising results in patients with relapsed or refractory CLL and MCL.

properties

IUPAC Name

1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5OS/c1-21-9-5-15(6-10-21)22-11-3-14(4-12-22)20-17(23)19-7-2-16-18-8-13-24-16/h8,13-15H,2-7,9-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJMGFIGGFLQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)NC(=O)NCCC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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